5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, furfural, and appropriate triazole precursors. The reaction conditions may involve:
Condensation reactions: To form the triazole ring.
Hydrosulfide introduction: Using reagents like hydrogen sulfide or thiourea under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers for enhanced properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways critical for cell function.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole: Lacks the furyl and hydrosulfide groups.
4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazole: Lacks the dimethoxyphenyl group.
Uniqueness
The unique combination of functional groups in 5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide imparts distinct chemical and biological properties, making it a compound of interest for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-12(9-14-5-4-8-25-14)11-19-22-17(20-21-18(22)26)13-6-7-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,21,26)/b12-9+,19-11+ |
InChI Key |
DHCOSLAQMVNZKN-ULFXKVSISA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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